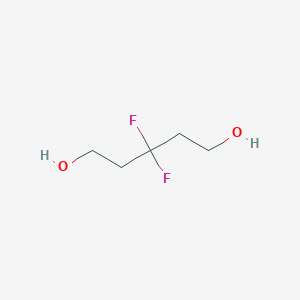
3,3-Difluoro-1,5-pentanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Difluoro-1,5-pentanediol” is a chemical compound with the molecular formula C5H10F2O2 . It has a molecular weight of 140.13 . It is used in various chemical reactions and has potential applications in different industries .
Synthesis Analysis
The synthesis of “3,3-Difluoro-1,5-pentanediol” involves several steps. One method involves the use of palladium 10% on activated carbon, hydrogen, glacial acetic acid in methanol, and lithium hydroxide monohydrate at 25°C for 20 hours . Another method involves the one-pot production of 1,5-pentanediol from furfural through tailored hydrotalcite-based catalysts .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-1,5-pentanediol” consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms .
Chemical Reactions Analysis
“3,3-Difluoro-1,5-pentanediol” can undergo various chemical reactions. For instance, it can be used in the one-pot production of 1,5-pentanediol from furfural, a key reaction to compete with existing fossil sources . It can also be used to synthesize 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations .
Wissenschaftliche Forschungsanwendungen
Production of Polyurethane
1,5-Pentanediol, which includes 3,3-Difluoro-1,5-pentanediol, is an important raw material for the production of polyurethane . Polyurethane is a versatile material used in many industries, including automotive, construction, and furniture.
Plasticizer in Cellulose Products
3,3-Difluoro-1,5-pentanediol is used as a plasticizer in cellulose products . Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, including plastics, cement, concrete, wallboard, and clay bodies.
Additive in Brake Fluid
This compound is also used as a brake fluid additive . Brake fluids must have certain properties and characteristics to ensure proper functioning of the brake system, and additives can enhance these properties.
Production of Adhesives
3,3-Difluoro-1,5-pentanediol is used in the production of adhesives . Adhesives have a wide range of industrial and domestic applications, from joining parts in manufacturing processes to everyday use in home repairs.
Intermediate in Chemical Reactions
It reacts with 3,4-dihydro-2H-pyran to get 5-tetrahydropyran-2-yloxy-pentan-1-ol . This shows its role as an intermediate in chemical reactions, contributing to the synthesis of other compounds.
One-Pot Production from Furfural
The one-pot production of a relevant chemical such as 1,5-pentanediol from sustainable sources like furfural is a key reaction to compete with existing fossil sources . This process involves the use of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and reaction conditions that maximize productivity .
Preparation of Polyesters
1,5-Pentanediol is used to prepare polyesters for emulsifying agents and resin intermediates . Polyesters are important polymers with a wide range of applications, from packaging to clothing, furnishings, and industrial uses.
Safety and Hazards
Zukünftige Richtungen
The future directions of “3,3-Difluoro-1,5-pentanediol” could involve its use in the production of renewable chemicals. For instance, Pyran has developed a novel process to manufacture renewable 1,5-pentanediol (1,5-PDO) at less than 25% of the cost of similar oil-based chemicals . This suggests that “3,3-Difluoro-1,5-pentanediol” could play a significant role in the development of sustainable chemical production processes.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the biosynthesis of 1,5-pentanediol .
Mode of Action
It’s known to be involved in the biosynthesis of 1,5-pentanediol, a linear diol with an odd number of methylene groups .
Biochemical Pathways
The biochemical pathway involving 3,3-Difluoro-1,5-pentanediol is related to the biosynthesis of 1,5-pentanediol . In this pathway, aminotransferases, lysine decarboxylase, and alcohol dehydrogenase from E. coli are used to achieve the whole-cell production of 1,5-PDO from lysine . A protein scaffold of EutM is employed for GabT assembly and glutamate dehydrogenase is also validated for the recycling of NADPH and α-ketoglutaric acid (α-KG) .
Result of Action
The result of the action of 3,3-Difluoro-1,5-pentanediol is the production of 1,5-pentanediol . After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .
Eigenschaften
IUPAC Name |
3,3-difluoropentane-1,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYSPKAWZYXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

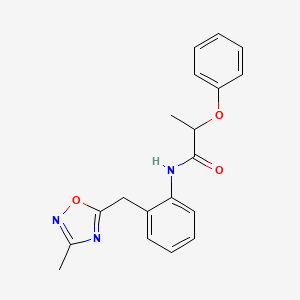
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
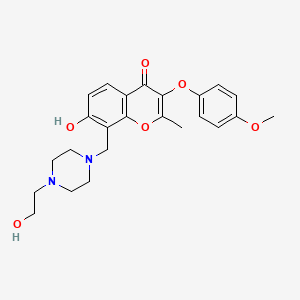

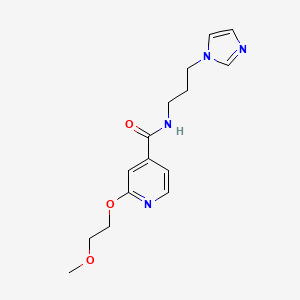


![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
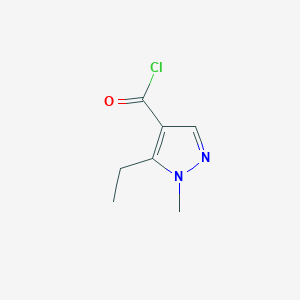
![N-(4-methylbenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2781119.png)
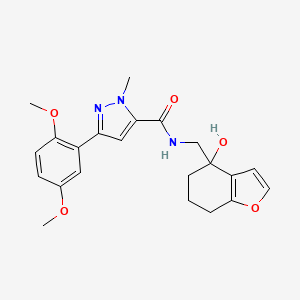
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2781124.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)